![molecular formula C17H14FN3OS2 B2846696 N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide CAS No. 394234-50-5](/img/structure/B2846696.png)
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide
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Overview
Description
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide, also known as FPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FPTP belongs to the class of thiadiazole compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Synthetic Chemistry Applications
Synthesis and Characterization : A significant application of thiadiazole derivatives is in synthetic chemistry, where they are prepared and characterized to explore their chemical properties. For example, the synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide involved a reaction between benzo[d]thiazol-2-amine and flurbiprofen, resulting in high yield. The derivative was analyzed using various spectroscopic methods, highlighting the utility of thiadiazole compounds in synthesizing novel chemical entities with potential applications in drug development and material science (Manolov, Ivanov, & Bojilov, 2021).
Medicinal Chemistry Applications
Anticancer Activity : Thiadiazole derivatives have shown promise in anticancer research. A study on novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide bearing thiadiazole and other moieties revealed that some compounds exhibited antioxidant activity and significant anticancer effects against glioblastoma and breast cancer cell lines. This suggests the potential of thiadiazole derivatives as templates for designing new anticancer agents (Tumosienė et al., 2020).
Antimicrobial and Antiviral Activities : Another application is in the development of antimicrobial and antiviral agents. Research on flurbiprofen hydrazide derivatives, which share a similar fluorophenyl motif, has identified compounds with activity against various bacterial strains and the hepatitis C virus. This showcases the potential of thiadiazole derivatives in creating new treatments for infectious diseases (Çıkla et al., 2013).
Neuroprotective Activities : The neuroprotective effects of thiadiazole derivatives have also been studied, with some compounds demonstrating potential in protecting neuronal cultures from neurotoxic agents. This highlights the possibility of utilizing thiadiazole derivatives in treating neurodegenerative diseases or as tools in neuroscience research (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to target theryanodine receptor (RyR) , which is a promising target for the development of novel insecticides .
Mode of Action
Similar compounds have been found to act asactivators of the insect RyR . This suggests that N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide might interact with its targets in a similar manner.
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetic properties .
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c1-11(23-14-5-3-2-4-6-14)15(22)19-17-21-20-16(24-17)12-7-9-13(18)10-8-12/h2-11H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYMXLGCTSMBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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